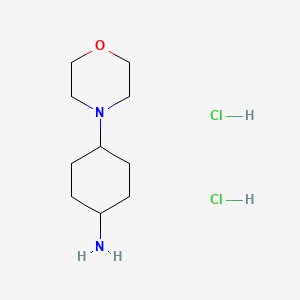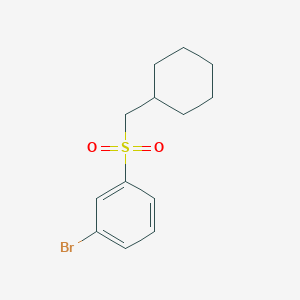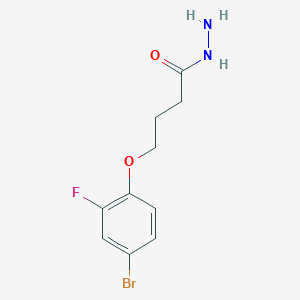
4-(4-Bromo-2-fluorophenoxy)butanehydrazide
Übersicht
Beschreibung
“4-(4-Bromo-2-fluorophenoxy)butanehydrazide” is a chemical compound with diverse applications in scientific research. It contains a total of 48 bonds, including 28 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 N hydrazine, and 2 aromatic ethers .
Synthesis Analysis
The synthesis of this compound involves multi-step reactions . Its unique properties enable it to be utilized in various experiments, ranging from drug development to material synthesis.Molecular Structure Analysis
The molecular structure of “4-(4-Bromo-2-fluorophenoxy)butanehydrazide” is complex, with a total of 48 bonds; 28 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 N hydrazine, and 2 aromatic ethers .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A study by (Wen & Li, 2011) focused on the synthesis and characterization of a compound structurally similar to 4-(4-Bromo-2-fluorophenoxy)butanehydrazide. This involved elemental analysis, IR spectrum, and single crystal X-ray diffraction. Their findings contribute to understanding the molecular structure and properties of such compounds.
Radiosynthesis Applications
- Research by (Ross, Ermert, & Coenen, 2011) explored the synthesis of 4-[18F]Fluorophenol, a compound related to 4-(4-Bromo-2-fluorophenoxy)butanehydrazide. This compound is important for creating complex radiopharmaceuticals, indicating potential applications in medical imaging and diagnostics.
Fluorescence Studies
- A study by (Yoshino et al., 2010) on azobenzenes, which share a similar chemical moiety with 4-(4-Bromo-2-fluorophenoxy)butanehydrazide, investigated their fluorescence properties. These insights are valuable for the development of new fluorescent materials and sensors.
Material Science and Electrooptical Properties
- Research by (Gray & Kelly, 1981) discussed the synthesis of compounds including 4-(4-Bromo-2-fluorophenoxy)butanehydrazide analogs and their potential application in creating materials with electrooptical properties. This could be relevant for the development of new electronic and optical devices.
Nanoparticle Technology
- The work of (Fischer, Baier, & Mecking, 2013) involved creating nanoparticles from polyfluorene compounds, similar to 4-(4-Bromo-2-fluorophenoxy)butanehydrazide. These nanoparticles displayed bright fluorescence and potential applications in bioimaging and sensor technology.
Chromatographic Techniques
- In a study by (Gatti, Cavrini, Roveri, & Pinzauti, 1990), a fluorogenic labeling reagent related to 4-(4-Bromo-2-fluorophenoxy)butanehydrazide was used in high-performance liquid chromatography. This illustrates its potential use in analytical chemistry for the detection and quantification of biological molecules.
Biological Activity Studies
- A study by (Tamoradi & Goudarziafshar, 2015) involved the synthesis of metal complexes with Schiff base ligands derived from compounds similar to 4-(4-Bromo-2-fluorophenoxy)butanehydrazide. The study highlighted their potential antibacterial properties.
Environmental Applications
- Research on bromophenol derivatives, structurally related to 4-(4-Bromo-2-fluorophenoxy)butanehydrazide, by (Li et al., 2007) showed significant radical-scavenging activity. This suggests potential applications in environmental protection and antioxidant research.
Sensor Technology
- The study by (Grabka, Jasek, & Witkiewicz, 2021) on polysiloxanes with phenolic and fluorophenolic groups indicates potential use in gas sensor technology, highlighting the importance of such compounds in developing new sensory materials.
Safety And Hazards
The safety data sheet for a similar compound, “4-Bromo-2-fluoroaniline”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle this compound with appropriate safety measures.
Eigenschaften
IUPAC Name |
4-(4-bromo-2-fluorophenoxy)butanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2O2/c11-7-3-4-9(8(12)6-7)16-5-1-2-10(15)14-13/h3-4,6H,1-2,5,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQIWZLAAJJWFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OCCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-2-fluorophenoxy)butanehydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1401059.png)
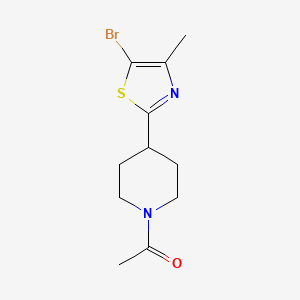
![C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine](/img/structure/B1401062.png)
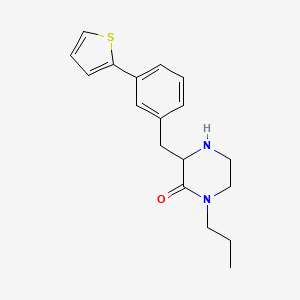
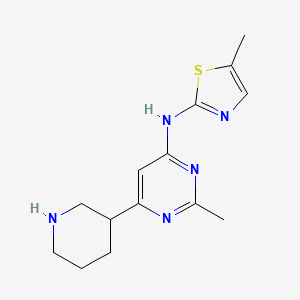
![{6-[1-(4-Methoxy-3-methyl-benzenesulfonyl)-pyrrolidin-2-yl]-pyrazin-2-yl}-pyrimidin-2-yl-amine](/img/structure/B1401066.png)
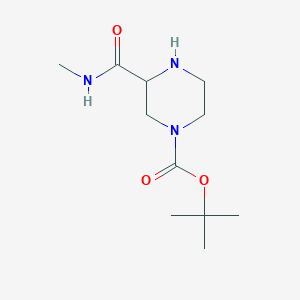
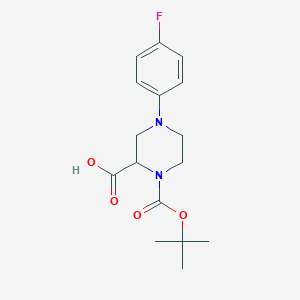
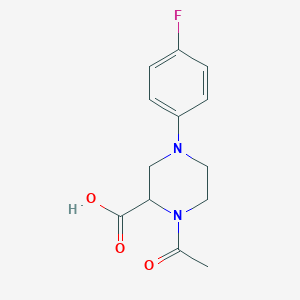
![1-[3-[1-(2-Aminoethyl)pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl]ethanone](/img/structure/B1401071.png)
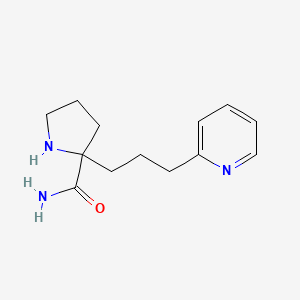
![Pyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B1401075.png)
